molecular formula C26H27FN4O3S B2699120 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1209211-58-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No.: B2699120
CAS No.: 1209211-58-4
M. Wt: 494.59
InChI Key: VYHNOCJHOCHYGE-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide is a structurally complex molecule combining three pharmacologically relevant moieties:

  • Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted benzene ring, often associated with enhanced metabolic stability and binding affinity in CNS-targeting compounds.
  • 4-(2-Fluorophenyl)piperazine: A piperazine derivative with a fluorine substituent, commonly linked to serotonin and dopamine receptor modulation .
  • 2-(Methylthio)nicotinamide: A nicotinamide derivative with a sulfur-containing substituent, which may influence kinase inhibition or redox activity .

Structural confirmation typically employs NMR, HRMS, and HPLC, as seen in related compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3S/c1-35-26-19(5-4-10-28-26)25(32)29-16-22(18-8-9-23-24(15-18)34-17-33-23)31-13-11-30(12-14-31)21-7-3-2-6-20(21)27/h2-10,15,22H,11-14,16-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHNOCJHOCHYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic compound with potential therapeutic applications, particularly in the field of oncology and neuropharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure that enhances biological activity.
  • Piperazine moiety : Known for its role in various pharmacological effects.
  • Methylthio group : May contribute to lipophilicity and bioactivity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • IC50 Values : In studies involving various cancer cell lines, related compounds showed IC50 values ranging from 1.54 µM to 7.46 µM against HepG2, HCT116, and MCF7 cells, indicating potent cytotoxicity compared to standard drugs like doxorubicin .

The anticancer mechanisms attributed to this class of compounds include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Apoptosis Induction : Flow cytometry analyses demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

Study 1: In Vitro Efficacy

In a study assessing the anticancer activity of related compounds, researchers found that treatment with a benzo[d][1,3]dioxole derivative led to a significant reduction in tumor cell viability. The mechanism was linked to apoptosis via the mitochondrial pathway and cell cycle arrest at the G1 phase .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG22.38EGFR Inhibition
Compound BHCT1161.54Apoptosis Induction
DoxorubicinMCF74.56Standard Chemotherapy

Study 2: Animal Model Testing

In vivo studies on mice bearing tumor xenografts showed that administration of this compound resulted in reduced tumor growth rates compared to control groups. The study highlighted the compound's potential for further development as an anticancer agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : High oral bioavailability due to lipophilic properties imparted by the methylthio group.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further elucidation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) on the piperazine aryl ring enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility .

Nicotinamide Derivatives with Thioether Linkages

Thioether-containing nicotinamides exhibit diverse bioactivities, influenced by substituent positioning and heterocyclic attachments.

Compound Name Substituent on Nicotinamide ESI-MS ([M+H]⁺) HPLC Purity (%) Reference
Target Compound 2-(Methylthio) N/A N/A
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) 6-(Thiazole-methylthio) 436.1 70
6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (36) 6-(Triazole-benzylthio) 406.1 85.3

Key Observations :

  • Methylthio Group (target compound) offers moderate lipophilicity, favoring balanced absorption and metabolic stability .

Fluorophenyl-Containing Acetamides/Benzamides

Fluorine incorporation often enhances bioavailability and target engagement.

Compound Name Fluorophenyl Position Key Functional Group Reference
Target Compound 2-Fluorophenyl Piperazine-ethylnicotinamide
2-[4-(4-Fluorophenyl)piperazino]-N-(2-methoxy-5-nitrophenyl)acetamide 4-Fluorophenyl Acetamide
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 4-Fluorobenzo[d]thiazole Sulfonylbenzamide

Key Observations :

  • 2-Fluorophenyl (target compound) may confer superior conformational rigidity compared to 4-fluorophenyl analogues, enhancing receptor selectivity .

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